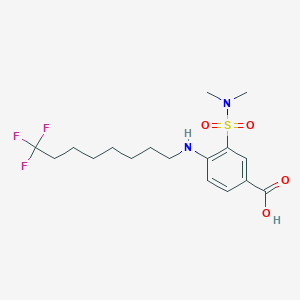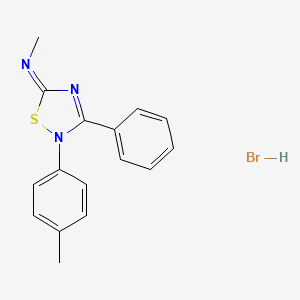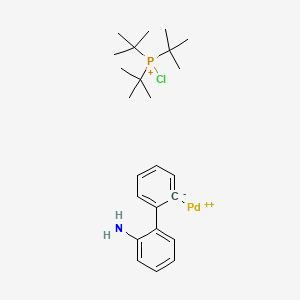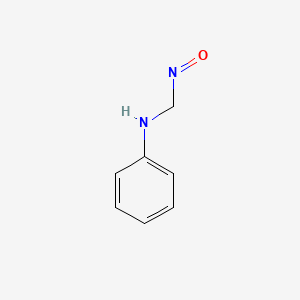![molecular formula C26H33N6O7P B11927814 diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate](/img/structure/B11927814.png)
diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate is a complex organic compound known for its role as a partial glucokinase activator.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the pyrazin-2-yl intermediate: This involves the reaction of azetidine-1-carbonyl chloride with pyrazine to form the azetidine-1-carbonyl pyrazin-2-yl intermediate.
Coupling with benzamido intermediate: The azetidine-1-carbonyl pyrazin-2-yl intermediate is then coupled with a benzamido intermediate that has been pre-functionalized with propan-2-yl and oxy groups.
Formation of the final product: The final step involves the reaction of the coupled intermediate with diethyl phosphonate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating enzyme activity, particularly glucokinase.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its ability to activate glucokinase and regulate glucose levels.
作用機序
The compound exerts its effects by binding to glucokinase, a key enzyme in glucose metabolism. By activating glucokinase, it enhances the conversion of glucose to glucose-6-phosphate, thereby promoting glucose utilization and reducing blood glucose levels. This mechanism involves interactions with specific molecular targets and pathways related to glucose homeostasis .
類似化合物との比較
Similar Compounds
- Diethyl ({2-[3-(4-methanesulfonylphenoxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzamido]-1,3-thiazol-4-yl}methyl)phosphonate
Diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate: (BMS-820132)
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a partial glucokinase activator. This partial activation helps mitigate the risk of hypoglycemia, a common side effect associated with full glucokinase activators .
特性
分子式 |
C26H33N6O7P |
|---|---|
分子量 |
572.5 g/mol |
IUPAC名 |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |
InChIキー |
OYUDYQMFVRHPIY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)







![Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B11927804.png)

![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)
![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)
